molecular formula C8H7FN4 B2408190 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1343260-93-4

2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B2408190
CAS No.: 1343260-93-4
M. Wt: 178.17
InChI Key: XKPLXWZQTIEWOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoroaniline with 4H-1,2,4-triazole under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
  • 4-(1H-1,2,4-Triazol-1-yl)aniline
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-Fluoro-4-(4H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

2-fluoro-4-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPLXWZQTIEWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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